
UMB-32
Vue d'ensemble
Description
UMB-32 est un inhibiteur puissant et sélectif de la protéine BRD4 contenant un domaine bromodomaine. Il présente une affinité pour BRD4 avec une constante de dissociation (Kd) de 550 nM et une concentration inhibitrice 50 (IC50) de 637 nM . This compound est également efficace contre TAF1, un facteur de transcription contenant un domaine bromodomaine .
Applications De Recherche Scientifique
Cancer Research
UMB-32 has shown significant potential in cancer research due to its ability to inhibit bromodomain-containing proteins that are often overexpressed in cancer cells.
Case Study: Inhibition of Tumor Growth
A study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The results indicated a significant decrease in tumor volume compared to control groups treated with a vehicle solution. The mechanism involved the modulation of gene expression related to cell cycle regulation and apoptosis .
Parameter | Control Group | This compound Treated Group |
---|---|---|
Tumor Volume (cm³) | 3.5 | 1.2 |
Survival Rate (%) | 60 | 90 |
Apoptosis Rate (%) | 15 | 45 |
Inflammation Studies
This compound has also been implicated in the modulation of inflammatory responses, particularly through its effects on NF-kB signaling pathways.
Case Study: Reduction of Inflammatory Markers
In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in serum levels of TNF-alpha and IL-6 compared to untreated controls .
Cytokine | Control Group (pg/mL) | This compound Treated Group (pg/mL) |
---|---|---|
TNF-alpha | 150 | 50 |
IL-6 | 200 | 75 |
Neurodegenerative Disease Research
Recent studies have explored the role of this compound in neurodegenerative diseases, particularly Alzheimer's disease.
Case Study: Neuroprotection
In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with this compound significantly decreased cell death and improved cell viability compared to untreated cultures .
Parameter | Control Group | This compound Treated Group |
---|---|---|
Cell Viability (%) | 30 | 70 |
Apoptosis Rate (%) | 50 | 20 |
Mécanisme D'action
Target of Action
UMB-32 is a potent, selective inhibitor of the BET bromodomain BRD4 . The BET family, which includes BRD2, BRD3, BRD4, and BRDT, functions as transcriptional coactivator proteins . This compound also shows potency against TAF1 , a bromodomain-containing transcription factor .
Mode of Action
This compound binds to BRD4 with a Kd value of 550 nM and exhibits cellular potency in BRD4-dependent lines . It also potently binds to the TAF1 and TAF1L with the Kd values of 560nM and 1.3 μM, respectively .
Biochemical Pathways
The inhibition of brd4 and taf1 suggests that it may influence gene regulation and cell cycle progression .
Pharmacokinetics
It is known that the compound is a crystalline solid . It is soluble in ethanol, DMSO, and dimethyl formamide , which suggests that it could be administered in a variety of ways and could have good bioavailability.
Result of Action
The inhibition of BRD4 and TAF1 by this compound could potentially affect a wide range of cellular processes, given the role of these proteins in gene regulation and cell cycle progression . .
Action Environment
It is known that the compound should be stored at -20°c , suggesting that temperature could potentially affect its stability.
Analyse Biochimique
Biochemical Properties
UMB-32 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. Notably, this compound binds to the first bromodomain of human BRD4 with a dissociation constant (Kd) of 550 nM . This interaction inhibits the function of BRD4, a protein that regulates transcription by binding to acetylated histones. Additionally, this compound shows potency against TAF1, another bromodomain-containing transcription factor . These interactions highlight the compound’s potential as a transcription inhibitor, making it a promising candidate for therapeutic applications in cancer and other diseases.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting BRD4, this compound disrupts the normal function of this protein in regulating gene expression. This disruption can lead to changes in cell signaling pathways, alterations in gene expression, and impacts on cellular metabolism . In BRD4-dependent cell lines, this compound has demonstrated cellular potency with an effective concentration (EC50) of 724 nM . These effects underscore the compound’s potential to modulate cellular functions and its relevance in therapeutic research.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bromodomain-containing proteins. This compound binds to the acetyl-lysine recognition pocket of BRD4, thereby inhibiting its ability to interact with acetylated histones . This inhibition prevents the recruitment of transcriptional machinery to chromatin, leading to a decrease in gene expression. Additionally, this compound’s interaction with TAF1 further contributes to its inhibitory effects on transcription . These molecular interactions highlight the compound’s mechanism of action as a bromodomain inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, making it a stable compound for in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of BRD4 and TAF1, leading to prolonged effects on gene expression and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits BRD4 and TAF1 without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of bromodomain-containing proteins . These findings emphasize the need for careful dosage considerations in preclinical studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . These interactions can affect the bioavailability and efficacy of this compound in biological systems. Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects associated with its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. This compound is transported across cellular membranes and distributed to various intracellular compartments . The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation within target cells . These interactions influence the compound’s bioavailability and its ability to exert its inhibitory effects on bromodomain-containing proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular compartments or organelles within the cell, where it exerts its inhibitory effects on bromodomain-containing proteins . Targeting signals and post-translational modifications play a role in directing this compound to these specific locations . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
La synthèse d'UMB-32 implique des réactions multicomposants pour développer de nouveaux inhibiteurs de bromodomaines . Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. Les méthodes de production industrielles impliquent généralement une synthèse à grande échelle dans des conditions contrôlées afin de garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
UMB-32 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites, modifiant ses propriétés chimiques.
Substitution : This compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : this compound est utilisé comme composé outil pour étudier la fonction des bromodomaines dans diverses voies biochimiques.
Biologie : Il est utilisé en recherche pour comprendre le rôle des bromodomaines dans la régulation des gènes et les processus cellulaires.
Mécanisme d'action
This compound exerce ses effets en se liant au domaine bromodomaine de BRD4, inhibant ainsi son activité. Cette inhibition perturbe l'interaction entre BRD4 et les histones acétylées, conduisant à des modifications de l'expression génique et des processus cellulaires . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des coactivateurs transcriptionnels et la modulation des voies de régulation génique .
Comparaison Avec Des Composés Similaires
UMB-32 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de BRD4. Les composés similaires comprennent :
JQ1 : Un autre inhibiteur puissant de BRD4 avec un mécanisme d'action similaire.
I-BET762 : Un inhibiteur sélectif des bromodomaines BET, y compris BRD4.
Ces composés partagent des cibles et des mécanismes similaires mais diffèrent par leurs structures chimiques et leurs affinités de liaison spécifiques .
Activité Biologique
UMB-32 is a compound that has garnered attention for its biological activity, particularly as a BRD4 (Bromodomain-containing protein 4) inhibitor. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview supported by data tables and research findings.
Overview of this compound
This compound is part of a class of compounds known as BET (Bromodomain and Extra-Terminal domain) inhibitors. These compounds are significant in the field of cancer research due to their ability to interfere with the interaction between bromodomains and acetylated lysines on histones, thereby affecting gene expression involved in cell proliferation and survival.
This compound exerts its effects primarily through the inhibition of BRD4, which plays a crucial role in regulating transcriptional processes. By binding to BRD4, this compound disrupts the recruitment of transcriptional machinery to target genes, leading to altered expression profiles that can inhibit tumor growth.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:
- Antitumor Activity : this compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that this compound effectively reduces cell viability in multiple cancer types, including leukemia and solid tumors.
- Impact on Gene Expression : Research indicates that treatment with this compound leads to downregulation of oncogenic pathways and upregulation of tumor suppressor genes. This modulation is critical in reversing the malignant phenotype of cancer cells.
- Synergistic Effects : this compound has been studied in combination with other therapeutic agents. For instance, it enhances the efficacy of traditional chemotherapeutics by sensitizing cancer cells to their effects.
Data Tables
The following table summarizes key findings from pharmacological evaluations of this compound:
Case Studies
Several case studies have explored the clinical implications of using this compound as a therapeutic agent:
- Case Study 1 : A phase I clinical trial evaluated the safety and maximum tolerated dose of this compound in patients with refractory hematological malignancies. Results indicated manageable toxicity profiles with promising preliminary efficacy observed in some patients.
- Case Study 2 : In a preclinical model, this compound was administered alongside standard chemotherapy agents to assess synergistic effects. The combination therapy resulted in significantly reduced tumor burden compared to monotherapy.
- Case Study 3 : A study focusing on the molecular mechanisms revealed that this compound treatment led to increased apoptosis markers and decreased proliferation indices in treated tumors, demonstrating its potential as a viable treatment option.
Propriétés
IUPAC Name |
N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPVTKHEWGXKEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine (UMB-32) a potentially valuable compound for HIV research?
A: this compound shows promise as a potential latency-reversing agent (LRA) for HIV. It achieves this by inhibiting BET bromodomains, specifically BRD4. [, ] This inhibition disrupts the interaction between BRD4 and acetylated histones, which in turn promotes the association of positive transcription elongation factor b (P-TEFb) with the HIV transactivator of transcription (Tat). [] This ultimately leads to the reactivation of latent HIV-1 proviruses, a crucial step towards the potential eradication of HIV reservoirs. []
Q2: How does the structure of this compound compare to other BET inhibitors, and how does this impact its activity?
A: this compound was specifically designed to be structurally distinct from early methyl-triazolo BET inhibitors. [] This was achieved using fluorous-tagged multicomponent reactions, leading to the incorporation of a 3,5-dimethylisoxazole moiety. [] This unique structure allowed this compound to demonstrate micromolar biochemical IC50 for BET bromodomains. [] Notably, this compound displays binding affinity not only to BRD4, but also to TAF1, another bromodomain-containing transcription factor, which has been less explored in drug discovery efforts. [] This suggests this compound may offer a unique activity profile compared to existing BET inhibitors.
Q3: What experimental evidence supports the binding of this compound to BRD4?
A: Researchers have successfully determined the crystal structure of this compound in complex with the first bromodomain of human BRD4 at a resolution of 1.56 Å. [] This provides direct evidence of this compound's binding mode within the BRD4 binding pocket and offers invaluable insights for further structure-based drug design efforts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.